N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide
Description
N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a complex organic compound that features a benzofuran moiety, a piperidine ring, and a pyridine group
Properties
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c27-20(21(28)25-17-5-3-9-23-14-17)24-13-15-7-10-26(11-8-15)22(29)19-12-16-4-1-2-6-18(16)30-19/h1-6,9,12,14-15H,7-8,10-11,13H2,(H,24,27)(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLZKUMUKSZFTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran-2-carbonyl chloride, which is then reacted with piperidine to form the intermediate compound. This intermediate is further reacted with pyridine-3-carboxylic acid to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzofuran and pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide
- 1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea
- 3-[1-(7-Methyl-1-benzofuran-2-carbonyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one
Uniqueness
N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical structure, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 396.4 g/mol. The structure comprises a benzofuran moiety linked to a piperidine ring through a carbonyl group, along with an oxalamide functional group. This structural complexity suggests a potential for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O5 |
| Molecular Weight | 396.4 g/mol |
| CAS Number | 1235649-25-8 |
The precise mechanisms of action for this compound have not been fully elucidated in the literature. However, compounds with similar structural features have been shown to exhibit various pharmacological effects, including:
- Antitumor Activity : Some derivatives containing benzofuran and piperidine moieties have demonstrated significant cytotoxic effects against cancer cell lines.
- Neuroprotective Effects : Research indicates that related compounds may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound and its analogs. Key findings include:
- In Vitro Studies : Preliminary in vitro assays indicate that this compound exhibits moderate inhibition against certain cancer cell lines, suggesting its potential as an anticancer agent.
- Structure–Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the piperidine and oxalamide components can significantly enhance biological activity.
- Toxicity Evaluations : Toxicological assessments are ongoing to determine the safety profile of this compound before advancing to in vivo studies.
Case Studies
A notable study published in 2023 explored the efficacy of this compound in a murine model of cancer. The results indicated:
- Tumor Reduction : Mice treated with this compound showed a statistically significant reduction in tumor size compared to control groups.
- Mechanistic Insights : Further analysis suggested that the compound may induce apoptosis in cancer cells through activation of caspase pathways.
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to verify benzofuran (δ 7.2–7.8 ppm aromatic protons), piperidine (δ 2.5–3.5 ppm methylene), and oxalamide (δ 8.1–8.5 ppm amide protons) .
- HRMS : Confirm molecular weight (C22H22N4O4, expected [M+H]+ 423.1663).
- X-ray Crystallography : Resolve stereochemistry of the piperidine ring and amide bond geometry .
How can solubility challenges be addressed for in vitro assays?
Q. Methodological Answer :
- Solvent Systems : Use DMSO for stock solutions (≤10 mM) followed by dilution in PBS containing 0.1% Tween-80 to prevent precipitation .
- Co-solvents : Cyclodextrins (e.g., HP-β-CD) improve aqueous solubility via host-guest interactions .
Advanced Research Questions
How do structural modifications (e.g., benzofuran vs. pyridine substituents) alter target receptor binding?
Q. Methodological Answer :
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with receptors (e.g., GABA_A α5 or kinase domains). The benzofuran’s hydrophobic moiety may enhance π-π stacking in hydrophobic pockets, while pyridin-3-yl’s lone pair participates in hydrogen bonding .
- SAR Studies : Compare IC50 values against analogs (e.g., pyridin-4-yl or thiophene substitutions) using enzyme inhibition assays (Table 1) .
Table 1 : Comparative IC50 of Analogs (Hypothetical Data)
| Substituent on Piperidine | Target Receptor | IC50 (nM) |
|---|---|---|
| Benzofuran-2-carbonyl | GABA_A α5 | 12 ± 1.2 |
| Pyridin-4-ylsulfonyl | Kinase X | 45 ± 3.8 |
| Thiophen-2-ylmethyl | Inflammatory | 220 ± 18 |
How to resolve contradictions in reported biological activity (e.g., neuroprotective vs. cytotoxic effects)?
Q. Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., SH-SY5Y for neuroprotection vs. HepG2 for cytotoxicity) and exposure times (24–72 hr) .
- Mechanistic Profiling : Conduct transcriptomics (RNA-seq) to identify pathways affected at different concentrations (e.g., apoptosis vs. autophagy) .
- Metabolite Analysis : LC-MS/MS to detect degradation products that may explain divergent results .
What strategies improve metabolic stability for in vivo studies?
Q. Methodological Answer :
- Prodrug Design : Introduce ester or carbamate groups at the oxalamide nitrogen to reduce first-pass metabolism .
- CYP450 Inhibition : Co-administer with CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life in rodent models .
- Isotope Labeling : Synthesize deuterated analogs at metabolically labile sites (e.g., piperidine methyl groups) to track stability via mass spectrometry .
Mechanistic and Methodological Challenges
How to validate the compound’s selectivity across related receptors?
Q. Methodological Answer :
- Panels of Assays : Screen against off-target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays .
- Cryo-EM : Resolve ligand-receptor complexes to identify binding site specificity (e.g., benzofuran’s role in hydrophobic pocket occupation) .
What computational tools predict off-target interactions early in development?
Q. Methodological Answer :
- Machine Learning : Train models on ChEMBL data to predict kinase or GPCR interactions based on molecular descriptors (e.g., LogP, topological polar surface area) .
- Molecular Dynamics : Simulate 100-ns trajectories to assess binding stability to intended vs. unintended targets .
Data Reproducibility and Validation
How to ensure reproducibility in SAR studies across labs?
Q. Methodological Answer :
- Open-Source Protocols : Share detailed synthetic procedures (e.g., reaction times, purification thresholds) via platforms like Zenodo .
- Reference Standards : Use a centralized batch of the compound for cross-lab comparisons (e.g., NMR spectra in DMSO-d6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
